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Compound of Interest

Compound Name: BI-7273

Cat. No.: B15570987

Introduction

BI-7273 is a potent, cell-permeable small molecule inhibitor developed in collaboration with the
Structural Genomics Consortium (SGC).[1][2] It serves as a valuable chemical probe for
studying the biological functions of Bromodomain-containing protein 9 (BRD9) and its close
homolog, BRD7.[1][3] BRD9 is a subunit of the human SWI/SNF (switch/sucrose non-
fermentable) chromatin remodeling complex, specifically the non-canonical BAF (ncBAF)
complex.[2][4] By binding to acetylated lysine residues on histones, BRD9 plays a crucial role
in regulating gene expression.[4][5] The development of selective inhibitors like BI-7273 allows
for the acute, reversible interrogation of BRD9 function, providing a powerful tool to
complement genetic approaches.[3][6] This guide provides an in-depth overview of BI-7273, its
biochemical and cellular activities, and detailed protocols for its use.

Mechanism of Action

BI-7273 functions as a competitive inhibitor at the acetyl-lysine binding pocket of the BRD9
bromodomain.[5] Its naphthyridinone scaffold is designed to fit within this pocket, establishing
key interactions, including a hydrogen bond with a conserved asparagine residue (Asn100 in
BRD9) and -1t stacking with a tyrosine residue (Tyr106 in BRD9).[3][6] By occupying this site,
BI-7273 effectively prevents the BRD9 bromodomain from recognizing and binding to its
natural ligands—acetylated histone tails.[5] This disruption of BRD9's "reader"” function inhibits
the recruitment of the ncBAF complex to specific chromatin loci, thereby modulating the
transcription of target genes.[4]
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Caption: Mechanism of Action of BI-7273.

Data Presentation

Target Assay Type Value (nM) Reference
BRD9 AlphaScreen IC50: 19 [1]

ITC Kd: 15 [1]

BROMOscan Kd: <1 [1]

BRD7 AlphaScreen IC50: 117 [1]
BROMOscan Kd: <1 [1]

Table 2: Selectivity Profile of BI-7273
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Target Assay Type Value (nM) Reference
CECR2 BROMOscan Kd: 88 [1]

ITC Kd: 187 [2]

FALZ BROMOscan Kd: 850 [1]

BRPF1 Kd: 210 [7]

BRD1 Kd: 2600 [7]
BRD4-BD1 AlphaScreen IC50: >100,000 [1]

ACVR1 Kinase Assay IC50: >3,500 [1]
TGFBR1 Kinase Assay IC50: >3,500 [1]
ACVR2B Kinase Assay IC50: >3,500 [1]

Note: BI-7273 was screened against 48 bromodomains and 31 kinases, showing high

selectivity for BRD9 and BRD7.[1][2]

Table 3: Cellular Activity of BI-7273

Cell Line Assay Type Value (nM) Reference

EOL-1 Proliferation EC50: 1400 [7]

U20Ss FRAP Active at 1000 [3]
NanoBRET Submicromolar 8]

activity

Table 4: ADME/PK Properties of BI-7273
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Parameter Value Reference
Solubility (pH 6.8) >91 pg/ml [9]
Caco-2 Permeability 1.4 x10-%cm/s [9]
Human Plasma Protein
. 31% [9]
Binding
CYP Inhibition (various) IC50: >50 uM [1]
Oral Bioavailability Good [1]

Experimental Protocols

AlphaScreen (Amplified Luminescent Proximity
Homogeneous Assay) for IC50 Determination

This assay measures the ability of a compound to disrupt the interaction between the BRD9
bromodomain and an acetylated histone peptide.

Principle: A GST-tagged BRD9 protein is captured by Glutathione Donor beads, and a
biotinylated histone H3 peptide is captured by Streptavidin Acceptor beads. When in close
proximity (i.e., when BRD9 binds the histone peptide), excitation of the Donor bead at 680 nm
results in the generation of singlet oxygen, which diffuses to the Acceptor bead, causing it to
emit light at 520-620 nm. An inhibitor disrupts this interaction, reducing the signal.

Methodology:

» Reagents: GST-BRD?9, biotinylated-H3K14ac peptide, Glutathione Donor beads, Streptavidin
Acceptor beads, assay buffer.

e Procedure: a. Add GST-BRD9 and biotinylated peptide to the wells of a 384-well plate
containing serial dilutions of BI-7273 or DMSO control. b. Incubate at room temperature to
allow for binding equilibrium. c. Add a mixture of Glutathione Donor and Streptavidin
Acceptor beads in the dark. d. Incubate for 1-2 hours at room temperature in the dark. e.
Read the plate on an AlphaScreen-capable reader.
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» Data Analysis: Plot the signal against the inhibitor concentration and fit to a four-parameter
logistic equation to determine the IC50 value.

Fluorescence Recovery After Photobleaching (FRAP) for
Cellular Target Engagement

FRAP is used to measure the mobility of a fluorescently-tagged protein in live cells and can
demonstrate target engagement by an inhibitor, which typically increases the protein's mobile
fraction.[3]

Principle: A GFP-tagged BRD9 protein is expressed in cells. A high-intensity laser bleaches the
fluorescence in a defined region of the nucleus. The rate at which fluorescence recovers in this
region is dependent on the movement of unbleached GFP-BRD9 molecules from outside the
region. When BI-7273 binds to GFP-BRD?Y, it displaces it from less-mobile chromatin, leading
to a faster and more complete fluorescence recovery.[3][8]

Methodology:

o Cell Preparation: Plate U20S cells on glass-bottom dishes and transfect with a vector
expressing GFP-BRD9. Allow 24-48 hours for protein expression.[10]

o Compound Treatment: Treat cells with BI-7273 (e.g., 1 uM) or vehicle (DMSO) for a defined
period (e.g., 1-2 hours) prior to imaging.[3][10]

» Image Acquisition: a. Mount the dish on a confocal microscope equipped for live-cell
imaging. b. Acquire several pre-bleach images of a cell expressing GFP-BRD9. c. Use a
high-intensity laser to photobleach a defined region of interest (ROI) within the nucleus. d.
Immediately begin acquiring a time-series of post-bleach images to monitor fluorescence
recovery in the ROI.

» Data Analysis: Quantify the fluorescence intensity in the ROI over time. Correct for
photobleaching during acquisition. Calculate the half-maximal recovery time (t%2) and the
mobile fraction. A significant increase in the mobile fraction upon compound treatment
indicates target engagement.
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Caption: Experimental Workflow for a FRAP Assay.

Cell Proliferation Assay

This assay determines the effect of BRD9 inhibition on the growth and viability of cancer cell
lines.
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Principle: Cells are cultured in the presence of varying concentrations of the inhibitor. After a
set period, cell viability is measured using a reagent like resazurin or CellTiter-Glo®, which
guantifies metabolic activity or ATP content, respectively, as a proxy for cell number.

Methodology:

o Cell Plating: Seed EOL-1 cells (an acute myeloid leukemia line) in a 96-well plate at an
appropriate density.[7]

o Compound Addition: Add serial dilutions of BI-7273 to the wells. Include a vehicle-only
(DMSO) control.

e Incubation: Culture the cells for a period of 3-5 days.

 Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo®) to each well according to
the manufacturer's protocol.

» Signal Reading: Measure luminescence or fluorescence using a plate reader.

o Data Analysis: Normalize the data to the vehicle control and plot against compound
concentration. Fit the curve to determine the EC50 value, the concentration at which 50% of
cell growth is inhibited.

The Utility of BI-7273 as a Chemical Probe

A high-quality chemical probe must possess several key characteristics. BI-7273 meets these
criteria, making it a reliable tool for interrogating BRD9 biology. It is potent against its intended
targets, demonstrates high selectivity against other bromodomain families (especially the BET
family), and is permeable to cells, allowing for the study of intracellular functions.[1][8]
Furthermore, its favorable ADME/PK properties, including good oral bioavailability, make it
suitable for in vivo experiments in animal models.[1][11] Critically, a well-characterized negative
control, BI-6354, is available. BI-6354 is structurally similar to BI-7273 but has significantly
weaker activity against BRD9 and BRD7, making it ideal for confirming that observed biological
effects are due to on-target inhibition.[1][9]
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Caption: Logical Relationships of a Chemical Probe.

Conclusion

BI-7273 is a well-characterized dual inhibitor of BRD9 and BRD7 that serves as an excellent
chemical probe. Its high potency, clean selectivity profile, and demonstrated activity in both
cellular and in vivo settings provide a robust tool for researchers to dissect the roles of these
bromodomains in chromatin biology, gene regulation, and disease.[3][9] The availability of a
matched negative control further strengthens the conclusions that can be drawn from
experiments utilizing this compound. For any study, it is crucial to use both BI-7273 and its
inactive control BI-6354 to ensure that the observed phenotype is a direct result of BRD9/BRD7
inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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